2-Bromo-3',5'-dimethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

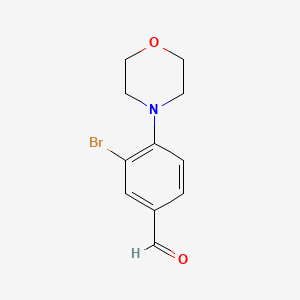

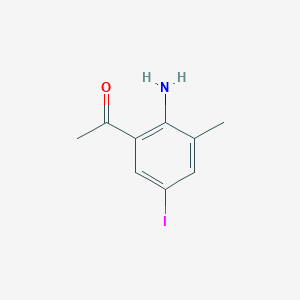

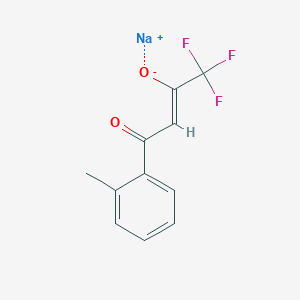

“2-Bromo-3’,5’-dimethylbenzophenone” is a chemical compound with the IUPAC name (2-bromophenyl) (3,5-dimethylphenyl)methanone . It has a molecular weight of 289.17 .

Molecular Structure Analysis

The linear formula of “2-Bromo-3’,5’-dimethylbenzophenone” is C15H13BrO . The Inchi Code is 1S/C15H13BrO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 .Scientific Research Applications

Organic Synthesis

2-Bromo-3’,5’-dimethylbenzophenone: is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It serves as a building block in the synthesis of various organic compounds through reactions such as the Suzuki coupling . This compound’s bromine atom acts as a good leaving group, facilitating the coupling with organoboron reagents to form biaryl structures, which are core components in many pharmaceuticals and organic materials.

Photoinitiators for Polymerization

Due to its ability to absorb light, 2-Bromo-3’,5’-dimethylbenzophenone can act as a photoinitiator in polymerization processes . When exposed to UV light, it generates free radicals that initiate the polymerization of monomers into polymers. This application is particularly valuable in the manufacturing of coatings, adhesives, and printing inks.

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-3’,5’-dimethylbenzophenone is utilized for the synthesis of potential therapeutic agents . Its structural motif is found in a variety of bioactive molecules, and modifications to its benzophenone core can lead to compounds with significant pharmacological activities, such as anti-inflammatory, anticancer, and antibacterial properties.

Material Science

This compound is also relevant in material science, where it is used to synthesize advanced materials with specific optical or electronic properties . For instance, it can be incorporated into the structure of organic semiconductors, which are used in the production of OLEDs (organic light-emitting diodes) and solar cells.

Analytical Chemistry

In analytical chemistry, derivatives of 2-Bromo-3’,5’-dimethylbenzophenone can be employed as standards or reagents in various analytical techniques . These compounds can help in the quantification and qualification of chemical substances in complex mixtures, playing a crucial role in quality control and research.

Chemical Education

Lastly, 2-Bromo-3’,5’-dimethylbenzophenone is used in chemical education as a reagent to demonstrate various chemical reactions and synthesis techniques . Its reactions can be used to teach students about bromination, substitution reactions, and the principles of green chemistry.

properties

IUPAC Name |

(2-bromophenyl)-(3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDCPFDFWJHLGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3',5'-dimethylbenzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.